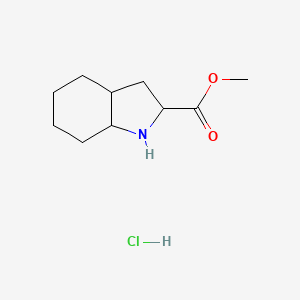

methyl octahydro-1H-indole-2-carboxylate hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of this complex bicyclic structure. The complete IUPAC name is designated as methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride, which precisely describes the saturation pattern across the fused ring system. This nomenclature indicates the complete hydrogenation of the benzene portion of the original indole framework, resulting in a perhydroindole structure with a carboxylate ester functionality at the 2-position.

The molecular formula C10H18ClNO2 reflects the presence of ten carbon atoms, eighteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom, and two oxygen atoms. The compound bears the Chemical Abstracts Service registry number 195878-03-6, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include this compound and octahydroindole-2-carboxylic acid methyl ester hydrochloride, both of which emphasize different aspects of the structural organization.

The stereochemical complexity of this compound necessitates additional nomenclature considerations, particularly regarding the configuration at multiple chiral centers. The octahydroindole framework contains three stereogenic centers, leading to multiple possible stereoisomers with distinct spatial arrangements. The most pharmaceutically relevant stereoisomer is often designated as (2S,3aS,7aS)-methyl octahydro-1H-indole-2-carboxylate, which corresponds to the configuration found in certain pharmaceutical intermediates.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits remarkable conformational complexity due to the bicyclic nature of the octahydroindole framework. Quantum mechanical calculations have revealed that the conformational preferences of octahydroindole-2-carboxylic acid derivatives are highly dependent on the surrounding environment, with significant differences observed between gas-phase and solution-state behaviors. In the gas phase, the conformational rigidity imposed by the fused bicyclic skeleton restricts the molecule to a limited number of stable conformations, with the gamma-turn motif being the predominant minimum energy structure.

However, in aqueous solution, the conformational landscape becomes significantly more complex, with the compound exhibiting unexpected flexibility that contrasts sharply with its gas-phase behavior. Molecular dynamics simulations indicate that in solution, the helical, polyproline-II, and gamma-turn conformational motifs are all energetically accessible, leading to rapid interconversion between these states. This solvent-induced conformational flexibility represents an unusual feature for such a constrained bicyclic system and has important implications for biological activity and synthetic applications.

The cyclohexane ring component of the octahydroindole structure adopts chair conformations, while the pyrrolidine ring maintains an envelope or half-chair geometry depending on the specific stereochemical configuration. The ester substituent at the 2-position can adopt various orientations relative to the bicyclic framework, with the preferred conformation influenced by both steric interactions and electronic effects. Temperature-dependent nuclear magnetic resonance studies have confirmed the dynamic nature of these conformational equilibria, with coalescence phenomena observed at elevated temperatures.

Crystallographic Studies and Solid-State Arrangement

Crystallographic investigations of this compound and related compounds have provided detailed insights into the solid-state molecular arrangement and intermolecular interactions. Single crystal X-ray diffraction analysis of octahydroindole-2-carboxylic acid derivatives has revealed the precise three-dimensional structure and confirmed the stereochemical assignments predicted by synthetic methodology. The crystallographic data demonstrates that the compound adopts a highly ordered arrangement in the solid state, with specific hydrogen bonding patterns stabilizing the crystal lattice.

The crystal structure exhibits characteristic features of hydrochloride salts, including ionic interactions between the protonated nitrogen atom and the chloride counterion. Intermolecular hydrogen bonding networks involving the carboxylate oxygen atoms and the ammonium nitrogen contribute to the overall stability of the crystal structure. The packing arrangement reveals weak intermolecular carbon-hydrogen to oxygen contacts that form extended chain structures running along specific crystallographic axes.

Crystallographic analysis of related perindopril cyclization products, which share structural similarities with this compound, has provided additional insights into the solid-state behavior of this class of compounds. These studies demonstrate tetragonal space group symmetry with specific lattice parameters that reflect the molecular dimensions and intermolecular interactions. The crystal packing exhibits graph-set descriptors that characterize the hydrogen bonding patterns and provide a systematic framework for understanding the supramolecular organization.

Table 1: Crystallographic Data for Octahydroindole-2-Carboxylic Acid Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P41212 | |

| Unit Cell a (Å) | 9.3574(2) | |

| Unit Cell b (Å) | 9.3574(2) | |

| Unit Cell c (Å) | 45.6369(9) | |

| Volume (ų) | 3996.01(14) | |

| Z | 8 | |

| Melting Point (°C) | 184-185 |

Comparative Structural Analysis with Related Bicyclic Alkaloids

The structural characteristics of this compound can be systematically compared with other bicyclic alkaloids to understand its unique properties within this important class of compounds. The octahydroindole framework represents a fully saturated version of the indole alkaloid family, which constitutes one of the largest classes of naturally occurring alkaloids with proven pharmaceutical importance. Unlike aromatic indole alkaloids such as tryptophan or serotonin, the complete saturation of the benzene ring in octahydroindole derivatives results in fundamentally different electronic properties and conformational behavior.

Comparative analysis with tetrahydrocarboline alkaloids reveals significant structural differences despite both classes containing nitrogen-containing bicyclic frameworks. Tetrahydrocarbolines maintain aromatic character in one ring system, leading to planar molecular geometries that contrast with the three-dimensional complexity of octahydroindole derivatives. The conformational flexibility observed in octahydroindole compounds is generally absent in tetrahydrocarboline systems due to the constraining effects of aromaticity.

The relationship between this compound and other proline analogues provides additional structural context for understanding its properties. Bicyclic proline analogues, including octahydroindole-2-carboxylic acid derivatives, serve as constrained amino acid mimetics that can adopt specific secondary structure preferences in peptide contexts. The introduction of the cyclohexane ring fusion creates additional conformational constraints compared to simple proline derivatives, resulting in more defined geometric preferences.

Table 2: Structural Comparison of Related Bicyclic Compounds

| Compound Class | Ring Saturation | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Octahydroindole | Fully saturated | C9H15NO2 | Three chiral centers, conformational flexibility |

| Indoline | Partially saturated | C8H9NO2 | One aromatic ring retained |

| Tetrahydrocarboline | Partially aromatic | C11H12N2 | Planar aromatic system |

| Proline | Monocyclic | C5H9NO2 | Single ring constraint |

The stereochemical complexity of this compound distinguishes it from many other alkaloid structures, with multiple stereoisomers possible due to the presence of three chiral centers. This stereochemical diversity contrasts with simpler alkaloid structures and provides opportunities for selective biological interactions and synthetic applications. The specific (2S,3aS,7aS) configuration represents one of the most pharmaceutically relevant stereoisomers, particularly in the context of angiotensin-converting enzyme inhibitor development.

Properties

IUPAC Name |

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVPKXUASPJHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCCC2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is a bicyclic compound with diverse applications in scientific research, particularly in antiviral and neuroscience research, as well as in pharmacological studies. It is also used as an intermediate in the synthesis of perindopril, a drug used to treat high blood pressure and heart failure .

Scientific Research Applications

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is used in a variety of scientific research applications.

Antiviral Research:

- Indole-2-carboxylic acid derivatives, including methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride, are being explored for their potential as antiviral agents, especially against HIV .

- These compounds have demonstrated the ability to inhibit the HIV integrase enzyme, which is essential for integrating viral DNA into the host genome .

- Derivatives of this compound have shown effective inhibition of HIV integrase activity, with some optimized derivatives exhibiting significantly improved activity. For example, one study showed that derivative 20a markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .

Neuroscience Research:

- Due to its structural similarities to neurotransmitters, methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is being investigated for its effects on neurological pathways.

- Indole derivatives are often studied for their effects on serotonin receptors, which are important in mood regulation and cognitive functions. This research may lead to new treatments for depression and anxiety disorders.

Pharmacological Studies:

- This compound has been shown to modulate various biological pathways, potentially influencing metabolic processes and cellular signaling pathways.

- Its interactions with specific receptors could provide insights into new therapeutic targets.

Chemical Reactions

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride can undergo several types of chemical reactions:

- Oxidation: Oxidizing agents can introduce oxygen functionalities into the molecule.

- Reduction: Reducing agents can remove oxygen functionalities or introduce hydrogen atoms.

- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Case Studies

Case Study 1: HIV Integrase Inhibition

- One study identified methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride as a promising candidate for HIV integrase inhibition because of its ability to effectively inhibit integrase strand transfer activity .

- Specific substitutions on derivatives of the compound enhanced antiviral potency compared to the parent compound.

Case Study 2: Enzyme Interaction Studies

- Further research into enzyme mechanisms revealed that this compound could stabilize conformations important for enzyme function.

- Its unique bicyclic structure allows it to effectively influence protein-ligand interactions.

Data Table

| Compound | IC₅₀ (μM) | Comments |

|---|---|---|

| This compound | 32.37 | Initial parent compound activity |

| Optimized Derivative 20a | 0.13 | Significantly improved activity |

| Compound 17a | 3.11 | Enhanced by structural modifications |

Mechanism of Action

The exact mechanism of action of methyl octahydro-1H-indole-2-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, leading to its biological effects. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Table 2: Comparative Physicochemical Data

Research Findings and Functional Insights

In contrast, the 3aR configuration in benzyl octahydroindole-2-carboxylate HCl (used in Trandolapril derivatives) alters the spatial orientation of the benzyl group, affecting angiotensin-converting enzyme (ACE) binding affinity .

Functional Group Contributions :

- The methyl ester in the target compound offers hydrolytic stability compared to carboxylic acids (e.g., 7-chloro-3-methylindole-2-carboxylic acid), making it more suitable for prodrug synthesis .

- The octahydroindole core increases hydrophobicity relative to aliphatic amines like Octodrine HCl, influencing blood-brain barrier permeability .

Synthetic Utility :

- The saturated indole system facilitates selective functionalization at positions 3 and 7, as seen in derivatives like 3-formyl-1H-indole-2-carboxylate (used in thiazole hybrid synthesis for antimicrobial agents) .

Biological Activity

Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2639462-18-1 |

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.7 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole structure allows for high-affinity binding to multiple receptors, which can modulate various biological processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can influence receptor activity, potentially affecting signal transduction pathways involved in inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, particularly against RNA viruses.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in various chronic diseases.

- Anticancer Activity : There is growing interest in its role as an anticancer agent, with studies indicating it may inhibit tumor growth through multiple pathways.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of this compound against influenza A virus. The results demonstrated significant inhibition of viral replication at concentrations below 10 µM, suggesting its potential as a therapeutic agent in viral infections .

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the compound's anti-inflammatory properties using human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential for treating inflammatory diseases .

Case Study 3: Anticancer Activity

Research focused on the compound's effect on colorectal cancer cell lines showed that it inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral activity against influenza A | 5 µM |

| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Potent antiviral against RNA/DNA viruses | 3 µM |

| This compound | Antiviral, anti-inflammatory, anticancer | ~10 µM (varies) |

Preparation Methods

Chiral Auxiliary-Induced Diastereoselective Intra-Molecular Ring-Closure

This method, detailed in patent AU2010273259B2, employs a chiral auxiliary such as (S)-(-)-1-phenylethylamine to induce stereoselectivity during ring closure, yielding the octahydro-1H-indole-2-carboxylic acid hydrochloride salt.

- Starting from crystalline ((1S,2S)-2-((S)-1-phenylethylamino)cyclohexyl)methanol, catalytic hydrogenation using palladium on carbon in methanol produces ((1S,2S)-2-aminocyclohexyl)methanol.

- Treatment with sodium cyanide and formaldehyde forms a cyanomethyl intermediate.

- Sequential reactions involving trimethylsilyl chloride and benzyl chloride derivatives lead to advanced intermediates.

- Acid hydrolysis and further treatment with methanesulfonyl chloride and potassium hydroxide convert intermediates to the target compound.

- Final acidification with aqueous mineral acid yields the hydrochloride salt of methyl octahydro-1H-indole-2-carboxylate.

Reaction Conditions and Catalysts:

- Hydrogenolysis is performed using Pd/C or Pd(OH)2/C catalysts under hydrogen gas atmosphere.

- Acid hydrolysis uses hydrochloric acid.

- Reactions occur in solvents such as toluene, methanol, and aqueous mineral acid.

- High stereoselectivity due to chiral auxiliary.

- Reduction in total synthetic steps compared to prior art.

- Good overall yields after purification by chromatography.

Cyclization of 3-Halo-L-Serine Derivatives Followed by Catalytic Hydrogenation

According to patent CN101544593A, an alternative synthetic route involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine derivatives in a nonionic polar solvent to form an intermediate, which is then cyclized and hydrogenated to yield the target compound.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine (II) with 3-halo-L-serine (III) | Nonionic polar solvent (e.g., DMF), 10–40 °C |

| 2 | Concentration, acidification, and extraction to obtain intermediate compound (IV) | X = halogen (F, Cl, Br, I); R1 = C1–C4 alkyl/benzyl; R2 = amino protecting group |

| 3 | Cyclization of compound (IV) in boiling hydrochloric acid solution | Acidic aqueous medium |

| 4 | Catalytic hydrogenation of cyclized compound using Pd/C in glacial acetic acid | Hydrogen pressure 0.1–5 MPa; Pd catalyst preferred |

| 5 | Filtration, concentration, and recrystallization to isolate methyl octahydro-1H-indole-2-carboxylate hydrochloride | Final purification step |

- Use of commercially available and inexpensive starting materials.

- Mild reaction conditions with moderate temperatures and pressures.

- High yields and simplified steps compared to traditional methods.

- Versatility in halogen substituents and amino protecting groups.

Comparative Analysis of Preparation Methods

| Aspect | Chiral Auxiliary Method | Halo-Serine Cyclization Method |

|---|---|---|

| Starting Materials | Chiral amine derivatives | 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine |

| Key Reaction Type | Diastereoselective intramolecular ring closure | Nucleophilic substitution and cyclization |

| Catalysts | Pd/C or Pd(OH)2/C for hydrogenolysis | Pd/C for hydrogenation |

| Reaction Solvents | Methanol, toluene, aqueous mineral acid | DMF, glacial acetic acid, hydrochloric acid |

| Temperature Range | Ambient to reflux conditions | 10–40 °C (initial), boiling (cyclization) |

| Hydrogenation Pressure | Atmospheric to moderate pressure | 0.1–5 MPa |

| Purification | Column chromatography | Filtration and recrystallization |

| Yield and Efficiency | Good overall yield with stereochemical control | High yield, simple steps, cost-effective |

| Stereochemical Control | High due to chiral auxiliary | Controlled via starting material and reaction conditions |

Research Findings and Notes

- The chiral auxiliary method provides excellent stereochemical purity, critical for pharmaceutical applications, but involves more synthetic steps and chromatographic purifications.

- The halo-serine cyclization method offers a streamlined synthesis with fewer steps and lower cost, suitable for large-scale production.

- Both methods culminate in the formation of the hydrochloride salt, which enhances compound stability and facilitates isolation.

- The use of palladium-based catalysts is common in both methods for hydrogenation steps, with variations in pressure and solvent systems.

- The choice of protecting groups and halogen substituents in intermediates allows tuning of reaction pathways and yields.

Summary Table of Key Reaction Parameters

| Parameter | Chiral Auxiliary Method | Halo-Serine Cyclization Method |

|---|---|---|

| Starting Material Ratio | Defined by chiral auxiliary stoichiometry | 1:1 to 1:10 molar ratio (preferably 1:1–1.2) |

| Solvent | Methanol, toluene, aqueous acid | DMF, glacial acetic acid, hydrochloric acid |

| Temperature | Ambient to reflux | 10–40 °C (initial), boiling (cyclization) |

| Catalyst | Pd/C or Pd(OH)2/C | Pd/C |

| Hydrogen Pressure | Atmospheric to moderate | 0.1–5 MPa |

| Purification Method | Column chromatography | Filtration, recrystallization |

| Reaction Time | Multiple sequential steps | Relatively shorter, fewer steps |

| Yield | Good overall yield | High yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.